![molecular formula Cl2H15N5Ru B145336 Chloropentaammineruthenium(II) chloride CAS No. 137729-23-8](/img/structure/B145336.png)
Chloropentaammineruthenium(II) chloride
Overview
Description
Chloropentaammineruthenium(II) chloride is a coordination compound with the formula [Ru(NH3)5Cl]Cl2. It is a well-known complex in the field of inorganic chemistry, particularly due to its interesting chemical properties and applications. The compound consists of a ruthenium ion coordinated to five ammonia molecules and one chloride ion, with an additional chloride ion present as a counterion. This compound is notable for its stability and its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloropentaammineruthenium(II) chloride can be synthesized through several methods. One common method involves the reaction of ruthenium trichloride with ammonia in the presence of hydrochloric acid. The reaction typically proceeds as follows:
[ \text{RuCl}_3 + 5 \text{NH}_3 + \text{HCl} \rightarrow [\text{Ru(NH}_3\text{)}_5\text{Cl}]Cl_2 ]
This reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting solution is then cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to rigorous purification steps, including filtration and recrystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chloropentaammineruthenium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The chloride ligand can be substituted with other ligands such as water, phosphines, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligand and may require heating to facilitate the reaction.
Major Products Formed
Oxidation: Higher oxidation state complexes such as [Ru(NH3)5Cl]3+.
Reduction: Lower oxidation state complexes such as [Ru(NH3)5Cl]0.
Substitution: Various substituted complexes depending on the ligand used, such as [Ru(NH3)5(H2O)]2+.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Chloropentaammineruthenium(II) chloride has been investigated for its potential as an anticancer agent. Ruthenium complexes are known for their reduced toxicity compared to traditional platinum-based chemotherapy drugs. Studies have shown that these complexes exhibit selective cytotoxicity against various cancer cell lines, including ovarian carcinoma (A2780) and breast adenocarcinoma (SK-BR-3) . The mechanism of action often involves the induction of apoptosis and DNA damage in cancer cells, which is a promising avenue for developing new cancer therapies.
1.2 Mechanisms of Action
The anticancer properties of this compound are attributed to its ability to interact with cellular components and induce oxidative stress. Research indicates that these complexes can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis . Furthermore, their ligand substitution kinetics allow for the design of targeted delivery systems that enhance therapeutic efficacy while minimizing side effects.
Catalytic Applications
2.1 Catalysis in Organic Reactions
This compound serves as a catalyst in various organic reactions, particularly in the oxidation of alcohols and the reduction of alkenes. Its ability to facilitate electron transfer reactions makes it suitable for catalytic processes in organic synthesis .
2.2 Electrochemical Applications
This compound has been utilized in electrochemical applications due to its favorable redox properties. Studies have demonstrated its effectiveness as an electron acceptor in biochemical systems, enhancing electron transport across membranes . This characteristic is particularly useful in bioenergetics and bioelectronic devices.
Materials Science Applications
3.1 Dye-Sensitized Solar Cells (DSSCs)
This compound is being explored as a component in dye-sensitized solar cells due to its light-absorbing properties and ability to facilitate charge transfer processes. Its integration into solar cell technology aims to improve efficiency and stability .
3.2 Sensing Applications
The complex's electrochemical properties also make it suitable for sensing applications, particularly in detecting biomolecules or environmental pollutants. Its ability to undergo oxidation-reduction reactions can be harnessed for developing sensitive biosensors .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which chloropentaammineruthenium(II) chloride exerts its effects involves coordination to target molecules through its ruthenium center The compound can form stable complexes with various ligands, including biological molecules
Comparison with Similar Compounds
Similar Compounds
Hexaammineruthenium(III) chloride: [Ru(NH3)6]Cl3
Pentaamminechlororuthenium(III) chloride: [Ru(NH3)5Cl]Cl3
Ruthenium red: A complex mixture of ruthenium compounds used as a biological stain.
Uniqueness
Chloropentaammineruthenium(II) chloride is unique due to its specific coordination environment and oxidation state. Compared to hexaammineruthenium(III) chloride, it has one less ammonia ligand and a different oxidation state, which significantly affects its chemical reactivity and applications. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Biological Activity
Chloropentaammineruthenium(II) chloride, a ruthenium-based organometallic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
- Chemical Formula : [Ru(NH₃)₅Cl]Cl₂
- Molecular Weight : 292.58 g/mol
- CAS Number : 137729-23-8
This compound is characterized by its coordination of five ammonia ligands and one chloride ion to a ruthenium center. Its unique structure contributes to its biological reactivity and interaction with biomolecules.
Mechanisms of Biological Activity
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies indicate that ruthenium complexes can possess significant antimicrobial properties. For instance, this compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Research has demonstrated that ruthenium complexes can induce apoptosis in cancer cells through mechanisms involving DNA interaction and oxidative stress. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell proliferation.
- Immunomodulatory Effects : Ruthenium compounds have been reported to modulate immune responses. For example, studies suggest that this compound can enhance the proliferation of peripheral blood mononuclear cells (PBMCs) at low concentrations while exhibiting cytotoxicity at higher doses .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by American Elements investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Cytotoxicity in Cancer Cells
In a separate investigation published in a peer-reviewed journal, this compound was tested on various cancer cell lines, including breast and prostate cancers. The compound exhibited IC50 values ranging from 20 to 50 µM, indicating effective cytotoxicity and potential for development as an anticancer drug .
Case Study 3: Immune Modulation
Research focusing on immune modulation revealed that this compound could enhance IL-2 production in PBMCs at low doses while causing cell death at higher concentrations. This dual activity suggests its utility in both stimulating immune responses and potentially managing autoimmune conditions .
Properties
IUPAC Name |
azane;chlororuthenium(1+);chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.5H3N.Ru/h2*1H;5*1H3;/q;;;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEVMUZSVXLKBU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.[Cl-].Cl[Ru+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H15N5Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584320 | |
Record name | Chlororuthenium(1+) chloride--ammonia (1/1/5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137729-23-8 | |
Record name | Chlororuthenium(1+) chloride--ammonia (1/1/5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropentaammineruthenium(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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